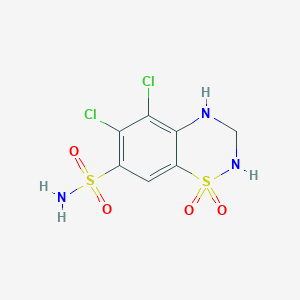

5-Cloro Hidroclorotiazida

Descripción general

Descripción

5-cloro Hidroclorotiazida es un derivado de la hidroclorotiazida, un diurético tiazídico que se usa comúnmente para tratar la hipertensión y el edema. Es conocido por su capacidad para aumentar la excreción de iones sodio, potasio, cloruro y bicarbonato al inhibir los mecanismos de reabsorción tubular en los riñones .

Aplicaciones Científicas De Investigación

5-cloro Hidroclorotiazida tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar la mejora de la solubilidad de ingredientes activos poco solubles . En biología y medicina, se utiliza principalmente para tratar la hipertensión y el edema asociados con diversas afecciones, como la insuficiencia cardíaca congestiva y la acidosis tubular renal . Además, se utiliza en la industria farmacéutica para el análisis cuantitativo de hidroclorotiazida en preparaciones farmacéuticas mediante técnicas como la cromatografía líquida de alta resolución .

Mecanismo De Acción

El mecanismo de acción de 5-cloro Hidroclorotiazida implica la inhibición de la reabsorción de sodio y cloruro en los túbulos contorneados distales de los riñones. Esto conduce a un aumento en el volumen de orina y una disminución en el volumen sanguíneo, lo que en última instancia reduce la presión arterial. El compuesto también causa vasodilatación al activar los canales de potasio activados por calcio en los músculos lisos vasculares .

Análisis Bioquímico

Biochemical Properties

5-Chlorohydrochlorothiazide plays a crucial role in biochemical reactions by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion along with water. The compound interacts with various enzymes and proteins, including the sodium-chloride symporter and carbonic anhydrase. The interaction with the sodium-chloride symporter is competitive, where 5-Chlorohydrochlorothiazide binds to the transporter, blocking the binding of sodium and chloride ions .

Cellular Effects

5-Chlorohydrochlorothiazide affects various types of cells and cellular processes. In renal cells, it inhibits the reabsorption of sodium and chloride, leading to increased urine output and decreased blood volume. This diuretic effect helps in reducing hypertension. Additionally, 5-Chlorohydrochlorothiazide influences cell signaling pathways by altering the balance of electrolytes, which can impact gene expression and cellular metabolism. The compound has been shown to decrease the activity of the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of 5-Chlorohydrochlorothiazide involves its binding to the sodium-chloride symporter in the distal convoluted tubules. By competitively inhibiting this transporter, the compound prevents the reabsorption of sodium and chloride ions, leading to their excretion. This action reduces blood volume and lowers blood pressure. Additionally, 5-Chlorohydrochlorothiazide inhibits carbonic anhydrase, which plays a role in the reabsorption of bicarbonate ions. This inhibition further enhances the diuretic effect of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chlorohydrochlorothiazide have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to compensatory mechanisms in the body. Studies have shown that the initial diuretic effect is robust, but over time, the body adapts by increasing the activity of other sodium reabsorption pathways. Long-term use of 5-Chlorohydrochlorothiazide can lead to electrolyte imbalances, such as hypokalemia, which need to be monitored .

Dosage Effects in Animal Models

In animal models, the effects of 5-Chlorohydrochlorothiazide vary with different dosages. At low doses, the compound effectively reduces blood pressure and increases urine output without significant adverse effects. At higher doses, toxic effects such as severe electrolyte imbalances, dehydration, and renal dysfunction can occur. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits .

Metabolic Pathways

5-Chlorohydrochlorothiazide is primarily excreted unchanged in the urine, indicating minimal metabolism. The compound interacts with enzymes such as carbonic anhydrase, which plays a role in its diuretic effect. The inhibition of carbonic anhydrase by 5-Chlorohydrochlorothiazide reduces the reabsorption of bicarbonate ions, contributing to the excretion of sodium and chloride .

Transport and Distribution

Within cells and tissues, 5-Chlorohydrochlorothiazide is transported and distributed primarily through passive diffusion. The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is predominantly localized in the kidneys, where it exerts its diuretic effects. The binding to plasma proteins also helps in maintaining a steady concentration of the compound in the bloodstream .

Subcellular Localization

5-Chlorohydrochlorothiazide is localized in the distal convoluted tubules of the kidneys, where it interacts with the sodium-chloride symporter. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding to the transporter. The localization in the distal convoluted tubules is crucial for its diuretic effect, as this is where sodium and chloride reabsorption occurs .

Métodos De Preparación

La preparación de 5-cloro Hidroclorotiazida implica un proceso de dos pasos. Inicialmente, se sintetiza hidroclorotiazida cruda, seguida de purificación para obtener hidroclorotiazida cristalina de alta pureza. Este proceso garantiza una pureza general del 99,9% o mayor . Los métodos de producción industrial a menudo implican el uso de solventes como acetona y diclorometano, y tensioactivos como dodecil sulfato de sodio y Tween 80 .

Análisis De Reacciones Químicas

5-cloro Hidroclorotiazida se somete a diversas reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones incluyen formaldehído, tiatriazina y derivados del ácido aminobencenosulfónico .

Comparación Con Compuestos Similares

5-cloro Hidroclorotiazida es similar a otros diuréticos tiazídicos como la clorotiazida y la hidroclorotiazida. Es único en su capacidad para formar estructuras cristalinas de alta pureza con impurezas mínimas . Otros compuestos similares incluyen 5,6-dicloro-3,4-dihidro-2H-1,2,4-benzotiadiazina-7-sulfonamida y 5-cloro-2,4-disulfamoilbencenodiazonio .

Propiedades

IUPAC Name |

5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKBIJVLZUERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-42-1 | |

| Record name | 5-Chlorohydrochlorothiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the absorption rate of HCT-55 compare to other sulfonamide diuretics and what is its relationship to diuretic action?

A1: Research suggests that after oral administration, HCT-55 disappears from the gastrointestinal tract faster than other tested sulfonamide diuretics, including Hydrochlorothiazide (HCT), Benzthiazide (CT-S), Chlorothiazide (CT), and 3-diethylaminomethyl-hydrochlorothiazide (HCT-16) []. This rapid absorption correlates with a faster rate of urinary excretion, suggesting a potential link between rapid absorption and potent diuretic action [].

Q2: Does HCT-55 utilize the same renal transport mechanism as other known compounds?

A2: Evidence suggests that HCT-55, similar to HCT and Hydroflumethiazide (HFT), exhibits a high slice-to-medium (S/M) ratio in rat renal slice uptake studies, indicating significant accumulation in kidney tissues []. This uptake is affected by similar factors that influence the transport of para-aminohippuric acid (PAH), penicillin G, and Diodrast, suggesting a shared renal transport mechanism []. This shared mechanism may contribute to the diuretic action of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.